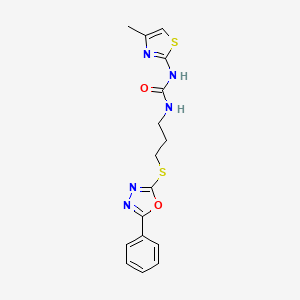
1-(4-Methylthiazol-2-yl)-3-(3-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)propyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Methylthiazol-2-yl)-3-(3-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)propyl)urea, commonly known as MTU, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in the medical and pharmaceutical industries.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Synthesis of Novel Derivatives
A study by Shankar et al. (2017) explored the synthesis of novel derivatives related to your compound of interest, focusing on their antimicrobial activity and cytotoxicity. These derivatives were synthesized via a reaction involving various substituted amines and showed significant antimicrobial activity against selected bacterial strains (Shankar et al., 2017).
Structural Analysis and Synthesis Methods
Ölmez and Waseer (2020) reported on the synthesis and characterization of urea and thiourea derivatives, including compounds with a 1,2,4-oxadiazole ring. Their work provides insights into efficient synthesis methods and structural features of similar compounds (Ölmez & Waseer, 2020).
Conformational Studies of Derivatives
Research by Phukan and Baruah (2016) on conformational adjustments in related compounds, such as 1-(n-methylthiazol-2-yl)-3-naphthalen-1-yl-thiourea, highlights the significance of intramolecular hydrogen bonds and their impact on the chemical properties of these compounds (Phukan & Baruah, 2016).
Biological Activity
Antitumor Activities
Ling et al. (2008) synthesized novel urea derivatives showing promising antitumor activities. Their research indicates the potential of such compounds in medical applications, especially in cancer treatment (Ling et al., 2008).
Antimicrobial and Antituberculosis Activity
Sharma et al. (2012) conducted a study on thiazolidinone derivatives of phenothiazine, demonstrating their antimicrobial activity against selected bacteria and fungi, including Mycobacterium tuberculosis (Sharma et al., 2012).
Anticholinesterase and Antioxidant Activities
Kurt et al. (2015) synthesized coumarylthiazole derivatives containing aryl urea/thiourea groups, which exhibited significant inhibitory activity against acetylcholinesterase and butyrylcholinesterase. Some compounds also showed strong ABTS cation radical scavenging ability, indicating their antioxidant potential (Kurt et al., 2015).
Applications in Corrosion Inhibition
- Corrosion Inhibition Properties: Ammal et al. (2018) investigated the use of 1,3,4-oxadiazole derivatives as corrosion inhibitors for mild steel in sulfuric acid. Their study provides insights into the physicochemical properties and effectiveness of similar compounds in industrial applications (Ammal et al., 2018).
Eigenschaften
IUPAC Name |
1-(4-methyl-1,3-thiazol-2-yl)-3-[3-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]propyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O2S2/c1-11-10-25-15(18-11)19-14(22)17-8-5-9-24-16-21-20-13(23-16)12-6-3-2-4-7-12/h2-4,6-7,10H,5,8-9H2,1H3,(H2,17,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZXZDMYQUJVKTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)NCCCSC2=NN=C(O2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methylthiazol-2-yl)-3-(3-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)propyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

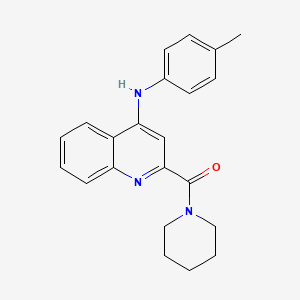
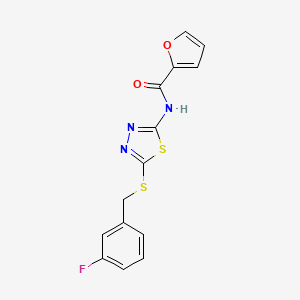
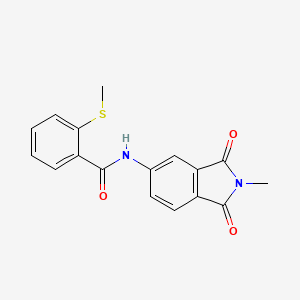
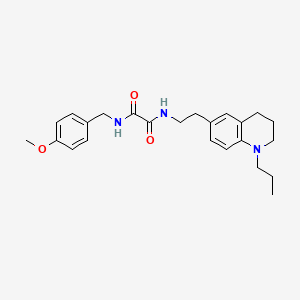

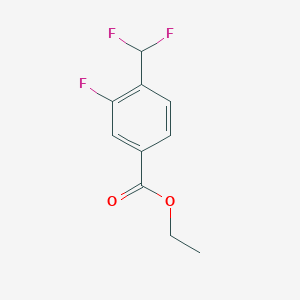
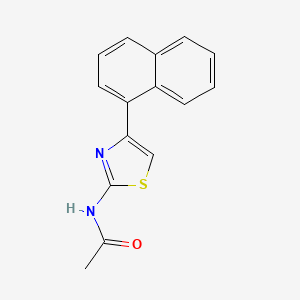
![1-{[3,5-dimethyl-1-(3,4,5-triethoxybenzoyl)-1H-pyrazol-4-yl]sulfonyl}-4-methylpiperidine](/img/structure/B2724493.png)
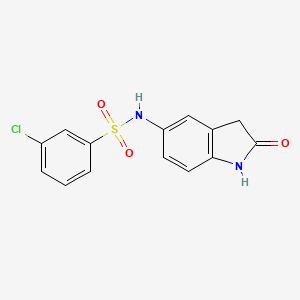
![1-[(Diethylamino)methyl]cyclopropanamine dihydrochloride](/img/no-structure.png)

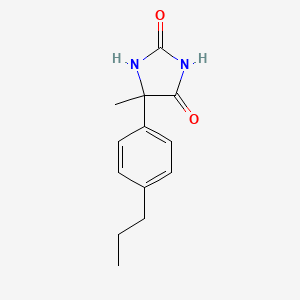
![N-(2,5-dimethylphenyl)-2-((2-ethyl-6-(4-methylbenzyl)-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2724504.png)